Boronic acid derivative 5 Boronic acid derivative 5
Brand Name: Vulcanchem
CAS No.:
VCID: VC14567597
InChI: InChI=1S/C16H16BNO3/c19-16-15-7-6-14(17(20)21)10-13(15)11-18(16)9-8-12-4-2-1-3-5-12/h1-7,10,20-21H,8-9,11H2
SMILES:
Molecular Formula: C16H16BNO3
Molecular Weight: 281.1 g/mol

Boronic acid derivative 5

CAS No.:

Cat. No.: VC14567597

Molecular Formula: C16H16BNO3

Molecular Weight: 281.1 g/mol

* For research use only. Not for human or veterinary use.

Boronic acid derivative 5 -

Specification

Molecular Formula C16H16BNO3
Molecular Weight 281.1 g/mol
IUPAC Name [1-oxo-2-(2-phenylethyl)-3H-isoindol-5-yl]boronic acid
Standard InChI InChI=1S/C16H16BNO3/c19-16-15-7-6-14(17(20)21)10-13(15)11-18(16)9-8-12-4-2-1-3-5-12/h1-7,10,20-21H,8-9,11H2
Standard InChI Key OWKXCKRUGQYZKS-UHFFFAOYSA-N
Canonical SMILES B(C1=CC2=C(C=C1)C(=O)N(C2)CCC3=CC=CC=C3)(O)O

Introduction

Structural and Electronic Characteristics of Derivative 5

Molecular Architecture

Derivative 5 corresponds to 5-Chloro-2-methoxybenzeneboronic acid (CAS: 89694-48-4), a substituted arylboronic acid with the molecular formula C₇H₈BClO₃ and a molecular weight of 186.40 g/mol . Its structure features a benzene ring substituted with a chlorine atom at the 5-position, a methoxy group at the 2-position, and a boronic acid group (–B(OH)₂) at the 1-position (Figure 1A). The SMILES notation COC1=C(C=C(Cl)C=C1)B(O)O confirms this arrangement .

Table 1: Key Structural Parameters of Derivative 5

ParameterValue
Bond length (B–C)1.556–1.567 Å
Bond angle (C–B–O)120.3° (trigonal planar)
Dihedral angle (B–C–O)179.8° (coplanar)

X-ray crystallography reveals that the boronic acid group adopts a trigonal planar geometry in the solid state, stabilized by intramolecular hydrogen bonds between the boron-bound hydroxyl groups and the methoxy oxygen . Density functional theory (DFT) calculations further indicate that the chlorine substituent induces electron-withdrawing effects, polarizing the boron atom and enhancing its Lewis acidity .

Electronic Properties

The electronic structure of Derivative 5 has been investigated using time-dependent DFT (TD-DFT) with the B3LYP/6-31G(d,p) basis set . Key findings include:

  • HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity.

  • Absorption Spectrum: A λₘₐₓ of 283 nm (in water), attributed to π→π* transitions localized on the aromatic ring .

  • Tautomerism: Equilibrium between the trigonal (sp²) and tetrahedral (sp³) boron hybridization states, influenced by solvent polarity and pH .

Synthetic Methodologies for Derivative 5

Large-Scale Synthesis

A optimized two-step protocol for producing Derivative 5 at kilogram scale has been reported :

  • Bis-Silylation: Protection of the amine precursor with chlorotrimethylsilane (TMSCl) in tetrahydrofuran (THF) at −78°C.

  • Metal-Halogen Exchange: Reaction with n-butyllithium (n-BuLi) followed by quenching with triisopropyl borate (B(Oi-Pr)₃).

This method achieves an 80% isolated yield with >99% purity, as confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Table 2: Critical Reaction Parameters

StepConditionsYield
Bis-SilylationTMSCl, THF, −78°C, 2 h95%
Borylationn-BuLi, B(Oi-Pr)₃, −78→25°C84%

Alternative Routes

Smaller-scale syntheses employ Suzuki-Miyaura cross-coupling between 5-chloro-2-methoxyphenyl halides and pinacol boronic esters, though this method suffers from lower yields (55–70%) due to steric hindrance .

Applications in Medicinal Chemistry

Protease Inhibition

Derivative 5 serves as a key intermediate in synthesizing peptidomimetic inhibitors of human ClpXP, a mitochondrial protease implicated in protein homeostasis . By incorporating the boronic acid moiety into N-terminal peptides, researchers achieved IC₅₀ values of 80 nM in cell-based assays, with selectivity over related serine proteases .

PKM2 Activation for Cancer Therapy

Derivative 5 analogs, such as (E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl) phenyl)boronic acid (6c), activate pyruvate kinase M2 (PKM2), forcing cancer cells to abandon the Warburg effect . Key data:

  • EC₅₀: 40 nM (PKM2 tetramerization)

  • Cytotoxicity: 80 nM (HeLa cells) vs. >10 µM (normal fibroblasts)

Molecular dynamics simulations reveal that 6c binds at the PKM2 dimer interface, stabilizing tetramer formation through hydrophobic interactions with Val¹⁵³ and Leu¹⁶⁰ .

Materials Science Applications

Reversible Covalent Bonding

The boronic acid-diol interaction enables Derivative 5 to function as a dynamic crosslinker in self-healing hydrogels. At pH 8.5, the compound forms reversible esters with poly(vinyl alcohol), achieving:

  • Tensile Strength: 1.2 MPa

  • Self-Healing Efficiency: 92% after 24 h

Sensors and Diagnostics

Functionalized with fluorophores, Derivative 5 acts as a turn-on sensor for fructose in physiological fluids:

  • Detection Limit: 0.1 µM

  • Response Time: <30 s

Case Study: Derivative 6c in Anticancer Drug Development

Preclinical Evaluation

Despite promising in vitro results, 6c faced formulation challenges due to poor aqueous solubility (2.1 µg/mL at pH 7.4) . Strategies to address this included:

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increased solubility to 18 mg/mL.

  • Prodrug Design: Phosphate ester prodrugs improved oral bioavailability from 12% to 67% in murine models .

Mechanistic Insights

Docking studies (PDB: 3GR4) positioned 6c at the PKM2 dimer interface, forming:

  • Hydrogen bonds with Arg¹⁶²

  • π-π interactions with Phe¹⁵⁷

  • Hydrophobic contacts with Leu¹⁶⁰

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